(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine
Overview
Description
Scientific Research Applications
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity
Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and exhibited unprecedented photocytotoxicity in red light to various cell lines by apoptosis and generation of reactive oxygen species. They were ingested in the nucleus of HeLa and HaCaT cells, interacting with DNA and photocleaving it to form hydroxyl radicals (Basu et al., 2014).
Methanimine and Ethylenediamine Formation in Interstellar Model Ices
A study on the formation of methanimine and ethylenediamine in methylamine ices exposed to energetic electrons showed the potential of these compounds as essential building blocks in the formation of amino acids in interstellar and cometary ices. The formation of these compounds in methanol ice analogs suggests that ethylenediamine should be detectable in astronomical sources where methylamine and methanimine are present (Zhu et al., 2019).
Synthesis and Anticonvulsant Activity of Schiff Bases
A series of novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction exhibited seizures protection in various models. Five compounds emerged as most active in the series, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Antibacterial and Modulatory Activity of Lapachol and Nor-Lapachol Derivatives
The pharmacological properties of lapachol and nor-lapachol derivatives were investigated, showing potential antibacterial activity against bacterial ATCC strains and clinical isolates. The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance (Figueredo et al., 2020).
High-Performance Liquid-Chromatographic Separation and Fluorescence Measurement of Biogenic Amines
A method for measuring various biogenic amines in biological samples was developed, utilizing high-performance liquid chromatography and fluorescence measurement. This method provides precise and accurate detection of nanogram amounts of amines, contributing to the understanding of their roles in various biological processes (Davis et al., 1978).
properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(2)9-11-6-4-5-10(7-11)8-12/h4-7H,3,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYYDUAJBMSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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